molecular formula C8H5FN2O B6280456 8-fluoroquinoxalin-5-ol CAS No. 1824644-09-8

8-fluoroquinoxalin-5-ol

Cat. No.: B6280456
CAS No.: 1824644-09-8
M. Wt: 164.14 g/mol
InChI Key: MNXBWRUUINOJMT-UHFFFAOYSA-N
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Description

8-Fluoroquinoxalin-5-ol is a fluorinated derivative of quinoxaline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoxaline structure enhances its biological activity and chemical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoroquinoxalin-5-ol typically involves the fluorination of quinoxaline derivatives. One common method is the direct fluorination of quinoxaline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. Another approach involves the cyclization of appropriate precursors in the presence of fluorine sources.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroquinoxalin-5-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert it to dihydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline N-oxides .

Scientific Research Applications

8-Fluoroquinoxalin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-fluoroquinoxalin-5-ol involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By stabilizing the enzyme-DNA complex, it induces double-strand breaks in the DNA, leading to bacterial cell death .

Comparison with Similar Compounds

  • 5-Fluoroquinoxalin-8-ol
  • 6-Fluoroquinoxalin-5-ol
  • 8-Fluoroquinoline

Comparison: 8-Fluoroquinoxalin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluorinated quinoxalines, it may exhibit different reactivity and potency in biological assays. For example, its position-specific fluorination can enhance its binding affinity to certain enzymes, making it a more effective inhibitor .

Properties

CAS No.

1824644-09-8

Molecular Formula

C8H5FN2O

Molecular Weight

164.14 g/mol

IUPAC Name

8-fluoroquinoxalin-5-ol

InChI

InChI=1S/C8H5FN2O/c9-5-1-2-6(12)8-7(5)10-3-4-11-8/h1-4,12H

InChI Key

MNXBWRUUINOJMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1O)N=CC=N2)F

Purity

95

Origin of Product

United States

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